2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile
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Overview
Description
Compounds with a 1,3,2-dioxaborolane structure are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and can be handled under normal laboratory conditions .
Synthesis Analysis
The synthesis of these compounds often involves borylation reactions . For example, a compound with a similar structure, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, has been synthesized through Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as FT-IR, NMR spectroscopy, and mass spectroscopy . X-ray diffraction can also be used to study the crystal structure .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a melting point of 49.0 to 53.0 °C and is soluble in methanol .Scientific Research Applications
Synthesis and Characterization
This compound has been extensively studied for its synthesis, structural characterization, and potential applications in various fields of chemistry and materials science. Notably, research has focused on synthesizing and characterizing derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds for diverse applications. For example, Liao et al. (2022) synthesized a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and performed comprehensive spectroscopic and crystallographic studies to confirm its structure, alongside Density Functional Theory (DFT) calculations to understand its molecular structure and properties. These efforts highlight the compound's utility as a precursor or intermediate in organic synthesis, particularly in creating compounds with specific electronic or structural features for further application in material science and pharmaceutical research (Liao et al., 2022).
Advanced Materials and Catalysis
The compound and its derivatives have found applications in the development of advanced materials and catalysis. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of aryl bromides was investigated by Takagi and Yamakawa (2013). This research demonstrates the compound's role in facilitating borylation reactions, which are crucial for creating boron-doped materials with potential applications in electronic devices and as catalysts in organic synthesis. The method developed provides a more efficient approach to synthesizing arenes, highlighting the compound's significance in improving synthetic methodologies for material science (Takagi & Yamakawa, 2013).
Fluorescent Probes and Sensing
Additionally, the compound has been utilized in the development of novel fluorescent probes. Shen You-min (2014) synthesized a near-infrared fluorescent probe based on a carbazole borate ester derivative including indole, demonstrating the compound's utility in creating sensitive and selective sensors for biological and chemical analytes. This research illustrates the compound's potential in biomedical imaging and environmental monitoring, where sensitive detection of specific molecules is required (Shen You-min, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHPYXWEQOLBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682229 |
Source
|
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-19-9 |
Source
|
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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